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Compound of Interest

Compound Name: AG-494

Cat. No.: B1664428 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

off-target effects of the tyrphostin AG-494. This resource aims to address specific issues that

may be encountered during experiments and provides detailed information on the known off-

target activities of AG-494.

Troubleshooting and FAQs
Q1: We are using AG-494 as a specific EGFR inhibitor, but we are observing unexpected

effects on the cell cycle. What could be the cause?

A1: While AG-494 was initially identified as an inhibitor of the Epidermal Growth Factor

Receptor (EGFR) kinase, studies have shown that it fails to inhibit EGFR kinase in intact

cells[1]. A significant off-target effect of AG-494 is the inhibition of Cyclin-Dependent Kinase 2

(Cdk2) activation[1]. This inhibition of Cdk2, a key regulator of the G1/S phase transition, is

likely the cause of the observed effects on the cell cycle. Therefore, attributing cell cycle arrest

solely to EGFR inhibition when using AG-494 would be a misinterpretation of its activity.

Q2: Our results with AG-494 are inconsistent. What are some potential sources of variability?

A2: Inconsistencies in experimental results with AG-494 can arise from several factors:

Cell Line Specificity: The off-target effects of AG-494 can vary between different cell lines. It

is crucial to characterize the effects of AG-494 in your specific cell model.
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Compound Purity and Stability: Ensure the purity of your AG-494 compound. Impurities

could lead to unexpected biological activities. AG-494, like many small molecules, should be

stored properly to prevent degradation.

Assay Conditions: The inhibitory activity of AG-494 can be influenced by the specific

conditions of your assay, such as ATP concentration in kinase assays.

Q3: We are seeing inhibition of a kinase that is not a known target of AG-494. How can we

confirm if this is a direct off-target effect?

A3: To confirm a suspected direct off-target effect, you can perform a series of validation

experiments:

In Vitro Kinase Assay: The most direct method is to perform an in vitro kinase assay using

the purified kinase of interest and varying concentrations of AG-494 to determine a dose-

response curve and calculate the IC50 value.

Competition Binding Assay: A competition binding assay, such as a KinomeScan™, can

determine the binding affinity (Kd) of AG-494 to a large panel of kinases, providing a broader

view of its selectivity.

Cellular Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA)

can be used to confirm that AG-494 is engaging with the suspected target kinase within a

cellular context.

Q4: What are the known off-target kinases of AG-494?

A4: Besides its intended target, EGFR, AG-494 has been shown to inhibit the

autophosphorylation of several other receptor tyrosine kinases. A significant non-receptor

tyrosine kinase off-target is Cdk2. A summary of the known inhibitory activities is provided in

the data presentation section below. It is important to note that a comprehensive public kinome-

wide scan for AG-494 is not readily available, so other off-target effects may exist.

Quantitative Data: AG-494 Kinase Inhibition Profile
The following table summarizes the known inhibitory concentrations (IC50) of AG-494 against

various kinases. It is important to note that a comprehensive kinase selectivity profile for AG-
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494 across the entire kinome is not publicly available. The data presented here is based on

specific studies.

Target Kinase Assay Type IC50 (µM) Reference

EGFR Autophosphorylation 1.1 [2][3]

EGFR
Tyrosine Kinase

Inhibition
0.7 [2][3]

ErbB2 (HER2) Autophosphorylation 39 [2][3]

HER1-2 Autophosphorylation 45 [2][3]

PDGF-R Autophosphorylation 6 [2][3]

Cdk2 Activation Inhibition Not specified in IC50 [1]

Experimental Protocols
Protocol 1: In Vitro Cdk2 Kinase Inhibition Assay
This protocol provides a detailed methodology to determine the inhibitory effect of AG-494 on

the activity of Cdk2/Cyclin A2.

Materials:

Recombinant active Cdk2/Cyclin A2 enzyme

Histone H1 (as substrate)

AG-494 (dissolved in DMSO)

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM

MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

[γ-³²P]ATP

P81 phosphocellulose paper

0.75% Phosphoric acid
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Scintillation counter and scintillation fluid

Procedure:

Prepare a serial dilution of AG-494 in DMSO. A typical concentration range to test would be

from 0.01 µM to 100 µM.

In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase assay

buffer, recombinant Cdk2/Cyclin A2 enzyme, and Histone H1 substrate.

Add the diluted AG-494 or DMSO (as a vehicle control) to the kinase reaction mixture and

pre-incubate for 10 minutes at 30°C.

Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close

to the Km of Cdk2 for ATP.

Incubate the reaction for 20 minutes at 30°C.

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose

paper.

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Rinse the papers with acetone and let them air dry.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of kinase inhibition for each AG-494 concentration relative to the

DMSO control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

AG-494 concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: AG-494's intended and off-target signaling pathways.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1664428?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664428?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Incubation

Detection & Analysis

Prepare AG-494 Serial Dilutions

Pre-incubate Kinase Mix
with AG-494/DMSO

Prepare Kinase Reaction Mix
(Enzyme + Substrate)

Initiate Reaction with
[γ-³²P]ATP

Incubate at 30°C

Spot Reaction on
P81 Paper

Wash to Remove
Unincorporated ATP

Measure Radioactivity

Calculate % Inhibition
and IC50

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1664428?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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